2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-14(19-15-18-12-5-1-2-6-13(12)23-15)9-11-10-22-16(17-11)20-7-3-4-8-20/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSFLIRXUPJAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound contains several key structural motifs:
- Pyrrole ring : Contributes to the compound's reactivity and biological activity.
- Thiazole ring : Enhances the molecule's interaction with biological targets.
- Acetamide group : Provides solubility and stability in biological environments.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄OS |
| Molecular Weight | 298.4 g/mol |
| CAS Number | 1172307-70-8 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Achieved through cyclization reactions involving thioamides and α-haloketones.
- Pyrrole Integration : The pyrrole ring is introduced via condensation reactions.
- Acetamide Attachment : The final acetamide group is added through acylation reactions.
These steps require careful control of reaction conditions to ensure high yield and purity of the final product .
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to over 1000 µg/mL depending on the specific derivative tested .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial metabolism:
- Dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase are notable targets. Compounds in this class demonstrated binding interactions that suggest potential as dual inhibitors .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Binding : The compound binds to active sites of enzymes, inhibiting their function.
- Cellular Interaction : It may modulate cellular signaling pathways by interacting with receptors or other cellular components.
Case Studies
Several studies have highlighted the biological efficacy of thiazole-based derivatives:
- A study demonstrated that derivatives exhibited strong antibacterial properties against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .
- Another investigation focused on enzyme inhibition, revealing that certain analogs showed significant activity against bacterial topoisomerases, crucial for bacterial DNA replication .
Summary of Findings
The biological activity of This compound is characterized by:
- Promising antimicrobial properties.
- Effective enzyme inhibition.
- Potential therapeutic applications in treating bacterial infections.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that compounds with thiazole and pyrrole structures exhibit considerable antimicrobial effects. For example, derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to interact with microbial enzymes . A study highlighted that similar compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
- Anticancer Potential : The anticancer properties of this compound are also notable. Studies demonstrate that derivatives with similar backbones inhibit the proliferation of human cancer cell lines. For instance, molecular docking studies revealed promising interactions between these compounds and cancer cell receptors, indicating their potential as anticancer agents .
| Activity | Target Organisms | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion | Effective against Gram-positive bacteria |
| Escherichia coli | Turbidimetric method | Effective against Gram-negative bacteria | |
| Anticancer | MCF7 (breast cancer cell line) | Sulforhodamine B assay | Inhibitory effects observed |
Materials Science
In materials science, the compound is being explored for its potential use in developing organic semiconductors and conductive polymers . The unique electronic properties associated with the thiazole and pyrrole components make them suitable for applications in electronic devices .
Biological Research
The compound serves as a valuable probe in biological research to study various processes:
- Enzyme Inhibition Studies : It is utilized to investigate enzyme inhibition mechanisms, particularly focusing on acetylcholinesterase inhibition which is crucial for understanding neurodegenerative diseases .
- Receptor Binding Studies : The compound's ability to bind to specific biological receptors provides insights into its pharmacological potential and helps elucidate the mechanisms underlying its biological activities .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A comprehensive evaluation was conducted on a series of thiazole derivatives including the target compound. Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using standard disc diffusion methods .
- Anticancer Activity Assessment : In vitro studies on human breast adenocarcinoma cells demonstrated that derivatives exhibited cytotoxic effects through apoptosis induction mechanisms. Molecular docking analyses confirmed strong binding affinities to cancer-related targets .
- Material Development Research : Investigations into the electrical properties of polymers synthesized from this compound revealed enhanced conductivity compared to traditional materials, suggesting its application in electronic components .
Q & A
Q. What are the established synthetic protocols for this compound, and what characterization techniques are essential for confirming its structure?
The synthesis typically involves refluxing intermediates in ethanol, followed by recrystallization from DMF-EtOH (1:1) to achieve purity . Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : For molecular weight validation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .
Q. What in vitro biological screening models are suitable for initial evaluation of its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR for anticancer activity) using fluorescence-based or colorimetric methods.
- Cell viability assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Use Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, solvent ratio) .
- Document critical quality attributes (CQAs) such as reaction time, catalyst loading, and purification steps .
Advanced Research Questions
Q. How can computational methods and experimental design optimize synthesis yield and purity?
- Quantum chemical calculations : Predict reaction pathways and transition states to identify energy barriers. Tools like Gaussian or ORCA are recommended .
- Response Surface Methodology (RSM) : Statistically model interactions between variables (e.g., reactant molar ratios, solvent polarity) to maximize yield . Example workflow:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 70–110°C | 95°C | +28% yield |
| Catalyst Loading | 0.5–2.0 mol% | 1.5 mol% | +15% purity |
Q. How to resolve discrepancies between computational predictions of reactivity and experimental outcomes?
- Mechanistic validation : Use in-situ FTIR or HPLC-MS to detect intermediates not accounted for in simulations .
- Error analysis : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in medicinal chemistry?
- Analog synthesis : Modify the pyrrole or tetrahydrobenzothiazole moieties and test bioactivity (e.g., IC₅₀ shifts in kinase assays) .
- Molecular docking : Map binding interactions using AutoDock Vina or Schrödinger Suite to prioritize structural modifications .
Q. How to address conflicting data in biological activity across different assay platforms?
- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization for binding affinity).
- Meta-analysis : Use Bayesian statistics to weigh data quality (e.g., assay sensitivity, sample size) and resolve outliers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
